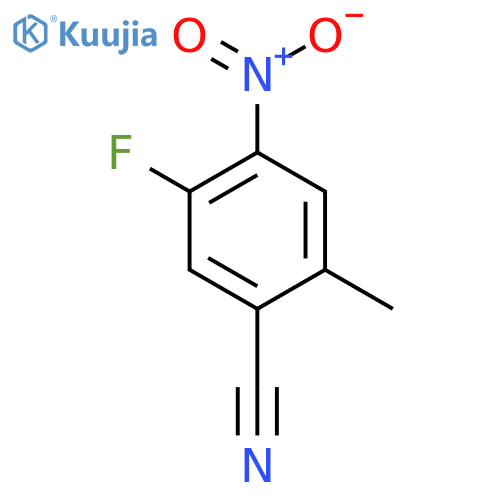

Cas no 1273585-08-2 (5-Fluoro-2-methyl-4-nitrobenzonitrile)

5-Fluoro-2-methyl-4-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-2-methyl-4-nitrobenzonitrile

-

- インチ: 1S/C8H5FN2O2/c1-5-2-8(11(12)13)7(9)3-6(5)4-10/h2-3H,1H3

- InChIKey: VCJVMBMDIBCQTO-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C#N)C(C)=CC=1[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 255

- トポロジー分子極性表面積: 69.6

- 疎水性パラメータ計算基準値(XlogP): 1.9

5-Fluoro-2-methyl-4-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009349-1g |

5-Fluoro-2-methyl-4-nitrobenzonitrile |

1273585-08-2 | 97% | 1g |

1,475.10 USD | 2021-07-06 | |

| Alichem | A010009349-500mg |

5-Fluoro-2-methyl-4-nitrobenzonitrile |

1273585-08-2 | 97% | 500mg |

831.30 USD | 2021-07-06 | |

| Alichem | A010009349-250mg |

5-Fluoro-2-methyl-4-nitrobenzonitrile |

1273585-08-2 | 97% | 250mg |

475.20 USD | 2021-07-06 |

5-Fluoro-2-methyl-4-nitrobenzonitrile 関連文献

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

5-Fluoro-2-methyl-4-nitrobenzonitrileに関する追加情報

Recent Advances in the Study of 5-Fluoro-2-methyl-4-nitrobenzonitrile (CAS: 1273585-08-2) and Its Applications in Chemical Biology and Pharmaceutical Research

5-Fluoro-2-methyl-4-nitrobenzonitrile (CAS: 1273585-08-2) is a fluorinated nitrile derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates targeting inflammatory diseases, cancer, and infectious diseases. Recent studies have highlighted its role in the development of novel kinase inhibitors and its utility in click chemistry applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 5-Fluoro-2-methyl-4-nitrobenzonitrile as a building block for the synthesis of selective JAK3 inhibitors. The study demonstrated that the fluorine and nitro functional groups in this compound significantly enhance binding affinity to the JAK3 kinase domain, offering a promising avenue for the treatment of autoimmune disorders. The research team employed molecular docking and kinetic studies to validate the compound's mechanism of action, providing a robust foundation for further drug development.

Another notable application of 5-Fluoro-2-methyl-4-nitrobenzonitrile was reported in a 2024 ACS Chemical Biology article, where it was utilized as a precursor for the development of fluorescent probes. These probes were designed to detect reactive oxygen species (ROS) in live cells, enabling real-time monitoring of oxidative stress in disease models. The study emphasized the compound's stability and reactivity under physiological conditions, making it an ideal candidate for bioimaging applications.

Recent advancements in synthetic methodologies have also improved the scalability and yield of 5-Fluoro-2-methyl-4-nitrobenzonitrile. A 2023 Organic Process Research & Development paper detailed a novel catalytic process that reduces the need for hazardous reagents, aligning with green chemistry principles. This innovation not only enhances the compound's accessibility for industrial applications but also addresses environmental and safety concerns associated with its production.

In conclusion, 5-Fluoro-2-methyl-4-nitrobenzonitrile (CAS: 1273585-08-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse applications—from drug discovery to bioimaging—underscore its importance in advancing scientific and medical knowledge. Future research is expected to further explore its potential in targeted therapies and diagnostic tools, solidifying its role in the next generation of biomedical innovations.

1273585-08-2 (5-Fluoro-2-methyl-4-nitrobenzonitrile) 関連製品

- 1528316-48-4(3-(2-methylpentyl)azetidine)

- 1448664-46-7(Enfortumab)

- 1806919-15-2(4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid)

- 2763779-76-4(1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride)

- 1360946-84-4(5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one)

- 338424-30-9((3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone)

- 91799-71-2(1-Chloro-8-iodonaphthalene)

- 2172151-04-9(2-(1-methylcyclopropanecarbonyl)-1,3-thiazole)

- 2012692-73-6(2-Pentanone, 1-amino-5-cyclobutyl-)

- 60611-59-8(5-benzylpyridine-2-carboxylic acid)